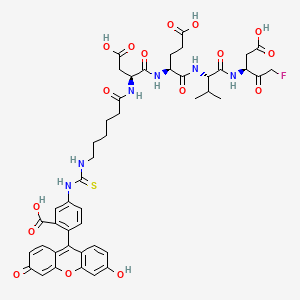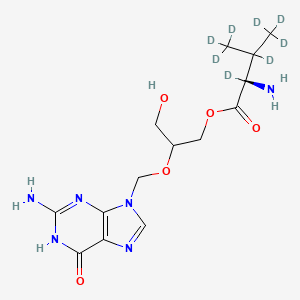
N-(Phenoxycarbonyl)-L-valine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenoxycarbonyl)-L-valine-d8 is a deuterated derivative of N-(Phenoxycarbonyl)-L-valine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the valine moiety, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenoxycarbonyl)-L-valine-d8 typically involves the reaction of L-valine-d8 with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(Phenoxycarbonyl)-L-valine-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amino acid.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces oxides of the compound.
Reduction: Yields the parent amino acid.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Phenoxycarbonyl)-L-valine-d8 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polypeptides and other complex molecules.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways and protein synthesis.
Medicine: Investigated for its potential in drug development and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-(Phenoxycarbonyl)-L-valine-d8 involves its incorporation into polypeptides and other biomolecules. The deuterium atoms provide stability and allow for detailed studies of molecular interactions and pathways. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
- N-(Phenoxycarbonyl)-L-valine
- N-(Phenoxycarbonyl)-L-leucine
- N-(Phenoxycarbonyl)-L-isoleucine
Comparison: N-(Phenoxycarbonyl)-L-valine-d8 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for isotopic labeling studies. Compared to its non-deuterated counterparts, it offers advantages in tracing and studying metabolic pathways and molecular interactions .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1/i1D3,2D3,8D,10D |
InChI Key |
HVJMEAOTIUMIBJ-CHTGQDPCSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)



